molecular formula C11H15Cl2N5S B4739404 N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride

N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride

Cat. No. B4739404
M. Wt: 320.2 g/mol
InChI Key: PBSIXDXNYCOYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has been studied extensively for its potential applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Mechanism of Action

N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride exerts its anti-tumor effects by inhibiting BTK, a key enzyme in the BCR signaling pathway. BTK is essential for the activation and survival of B-cells, and its dysregulation has been implicated in the development and progression of B-cell malignancies. By inhibiting BTK, N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride blocks BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has been shown to have other biochemical and physiological effects. For example, N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has been shown to inhibit platelet aggregation, which may have implications for its use in the treatment of thrombotic disorders. N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which may have implications for its use in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride is its specificity for BTK, which reduces the risk of off-target effects. N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes. Additionally, N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride may have limited efficacy in patients with acquired resistance to BTK inhibitors.
List of

Future Directions

1. Combination therapy: N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has shown synergistic effects when combined with other anti-cancer agents, such as venetoclax. Further studies are needed to identify other potential combination therapies that may enhance the anti-tumor activity of N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride.
2. Resistance mechanisms: Studies are needed to identify the mechanisms of acquired resistance to N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride and other BTK inhibitors, which may inform the development of new therapeutic strategies.
3. Biomarker identification: Biomarkers that predict response to N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride and other BTK inhibitors are needed to guide patient selection and monitor treatment response.
4. Safety and tolerability: Further studies are needed to evaluate the long-term safety and tolerability of N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride, particularly in combination with other anti-cancer agents.
5. Clinical trials: Clinical trials are needed to evaluate the efficacy of N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride in patients with various B-cell malignancies, including CLL, MCL, and DLBCL.

Scientific Research Applications

N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has been extensively studied in preclinical models of B-cell malignancies, where it has demonstrated potent anti-tumor activity. In particular, N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has been shown to inhibit BCR signaling and induce apoptosis in CLL cells, as well as inhibit proliferation and induce cell death in MCL and DLBCL cells. N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5S.ClH/c1-17-11(14-15-16-17)18-6-5-13-8-9-3-2-4-10(12)7-9;/h2-4,7,13H,5-6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSIXDXNYCOYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chlorophenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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